Compound 401

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Compound 401 is a synthetic inhibitor of DNA-dependent protein kinase (DNA-PK) and mammalian target of rapamycin (mTOR). It has no inhibition on p110α/p85α PI3K and blocks the phosphorylation of S6 kinase 1 Thr389 and Akt Ser473 in COS7 cells . Compound 401 also induces apoptosis in TSC1-/- MEFs .

Compound 401, also known as a pyrimido-isoquinolinone derivative, is a selective inhibitor of DNA-dependent protein kinase, commonly referred to as DNA-PK. This compound has garnered attention in the field of cancer research due to its potential to inhibit critical pathways involved in tumor growth and survival. It operates by interfering with the DNA repair mechanisms that are often exploited by cancer cells, making them more susceptible to therapeutic agents. The chemical structure of Compound 401 allows it to penetrate cell membranes effectively, facilitating its action within target cells.

Compound 401 primarily functions through its interaction with DNA-PK, which is integral to the non-homologous end joining (NHEJ) pathway of DNA repair. By inhibiting DNA-PK, Compound 401 disrupts the repair of double-strand breaks in DNA, leading to increased genomic instability in cancer cells. This mechanism can enhance the efficacy of radiotherapy and certain chemotherapeutic agents by preventing cancer cells from repairing the damage caused by these treatments .

Research indicates that Compound 401 exhibits significant biological activity against various cancer cell lines. It has been shown to induce apoptosis in cancer cells by triggering pathways associated with cellular stress and damage response. Specifically, it activates the mitochondrial pathway of apoptosis and promotes immunogenic cell death, characterized by hallmarks such as calreticulin exposure and ATP release . Additionally, studies have demonstrated that Compound 401 can influence mTOR signaling pathways, which are crucial for cell growth and metabolism .

The synthesis of Compound 401 involves several steps typical for creating pyrimido-isoquinolinone derivatives. While specific synthetic routes may vary, they generally include:

- Formation of the Isoquinolinone Core: This can be achieved through cyclization reactions involving appropriate starting materials such as anilines and carbonyl compounds.

- Pyrimido Group Introduction: The pyrimidine moiety is introduced via condensation reactions or nucleophilic substitutions.

- Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity suitable for biological testing .

Compound 401 has potential applications in oncology as a therapeutic agent due to its ability to enhance the effects of radiation therapy and chemotherapy. Its role as a DNA-PK inhibitor makes it particularly valuable in combination treatments aimed at overcoming resistance mechanisms in cancer cells. Furthermore, it may be utilized in research settings to elucidate the roles of DNA repair pathways in various biological contexts .

Interaction studies involving Compound 401 have highlighted its selective targeting of the DNA-PK enzyme without significantly affecting other kinases involved in similar pathways. This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy. Investigations into its interactions with other cellular components have revealed that it can modulate signaling pathways related to apoptosis and cell cycle regulation, further supporting its potential as an anticancer agent .

Several compounds exhibit structural or functional similarities to Compound 401, particularly within the realm of kinase inhibitors and DNA repair modulators. Below is a comparison highlighting their uniqueness:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| KU-57788 | DNA-PK inhibitor | Selective for DNA-PK; used in preclinical studies |

| AZD7648 | Dual inhibitor of ATM and DNA-PK | Targets multiple repair pathways |

| LTX-401 | Oncolytic agent targeting Golgi apparatus | Induces immunogenic cell death |

| NVP-BEZ235 | Dual PI3K/mTOR inhibitor | Broad spectrum activity affecting multiple pathways |

Compound 401 stands out due to its specific targeting of DNA-PK while also influencing mTOR signaling pathways, which may provide a dual mechanism for enhancing anticancer effects . Its unique chemical structure contributes to its selectivity and cell permeability, making it a promising candidate for further development in cancer therapies.

Compound 401 (2-morpholino-4H-pyrimido[2,1-a]isoquinolin-4-one) emerged from early 21st-century efforts to develop selective kinase inhibitors targeting DNA repair and cellular signaling pathways. Initially synthesized as part of a structure-activity relationship (SAR) study by Griffin et al. in 2005, it was designed to inhibit DNA-dependent protein kinase (DNA-PK), a critical enzyme in non-homologous end joining (NHEJ) DNA repair. Subsequent studies revealed its dual inhibitory activity against mammalian target of rapamycin (mTOR), a regulator of cell growth and metabolism. Its discovery marked a milestone in understanding kinase selectivity, as it exhibited minimal activity against phosphatidylinositol 3-kinase (PI3K), ataxia-telangiectasia mutated (ATM), and ATM- and Rad3-related (ATR) kinases.

Chemical Classification and Nomenclature

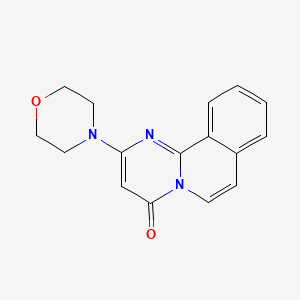

Compound 401 belongs to the pyrimido[2,1-a]isoquinolin-4-one class, characterized by a fused pyrimidine-isoquinoline core with a morpholino substituent. Its systematic IUPAC name is 2-morpholin-4-ylpyrimido[2,1-a]isoquinolin-4-one, and it has the molecular formula C₁₆H₁₅N₃O₂ (molecular weight: 281.31 g/mol). Key structural features include:

| Property | Value |

|---|---|

| CAS Number | 168425-64-7 |

| SMILES | O=C1N2C=CC3=CC=CC=C3C2=NC(N4CCOCC4)=C1 |

| InChI Key | BVRDQVRQVGRNHG-UHFFFAOYSA-N |

The morpholino group at position 2 is critical for kinase binding, while the pyrimidoisoquinolinone scaffold ensures structural stability.

Significance in Biochemical Research

Compound 401 has become a pivotal tool for studying DNA repair and mTOR signaling. Its selectivity profile enables researchers to dissect DNA-PK and mTOR pathways without confounding effects from related kinases. For example, it radiosensitizes tumor cells by inhibiting DNA-PK-mediated repair of radiation-induced double-strand breaks. In mTOR studies, it suppresses both mTOR complex 1 (mTORC1) and mTORC2, unlike rapamycin, which only targets mTORC1. This dual inhibition has implications for cancer therapy, particularly in tumors with hyperactivated mTOR signaling.

Structural Analysis

Molecular Formula and Weight

Compound 401 exhibits the molecular formula C₁₆H₁₅N₃O₂ with a corresponding molecular weight of 281.31 Daltons [1] [4] [2] [5]. The compound features a tricyclic pyrimidoisoquinolinone core structure fused with a morpholine substituent at the 2-position, conferring its distinctive chemical properties [2] [6]. The Chemical Abstracts Service registry number for this compound is 168425-64-7 [4] [7] [2], providing unambiguous identification in chemical databases.

The molecular structure consists of a fused heterocyclic system comprising a pyrimidine ring fused to an isoquinoline backbone, forming the pyrimido[2,1-a]isoquinolin-4-one framework [5] [6]. The morpholine moiety attached at position 2 contributes significantly to the compound's solubility characteristics and biological activity profile [1] [6].

Stereochemical Properties

The compound demonstrates a planar aromatic system with the morpholine ring adopting a chair conformation due to its saturated six-membered ring structure containing both nitrogen and oxygen heteroatoms [2] [5]. The InChI key BVRDQVRQVGRNHG-UHFFFAOYSA-N provides a unique stereochemical identifier for the compound [4] [7] [2]. The SMILES notation O=C1C=C(N=C2C3=CC=CC=C3C=CN21)N1CCOCC1 accurately represents the structural connectivity and confirms the absence of chiral centers in the molecule [7] [8] [5].

The molecular geometry facilitates optimal binding interactions with target enzymes through its extended conjugated system and the spatial arrangement of hydrogen bond donor and acceptor sites provided by the morpholine oxygen and nitrogen atoms [6].

Spectroscopic Identification (Nuclear Magnetic Resonance, Mass Spectrometry)

Nuclear magnetic resonance spectroscopic analysis provides definitive structural confirmation of Compound 401. The proton nuclear magnetic resonance spectrum exhibits characteristic signals consistent with the pyrimidoisoquinolinone framework and morpholine substituent [9]. The aromatic region displays signals corresponding to the isoquinoline protons between 7-8 parts per million, while the morpholine methylene protons appear as characteristic multiplets around 3.7-4.0 parts per million for the oxygen-adjacent carbons and 2.8-3.0 parts per million for the nitrogen-adjacent carbons [10].

Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbonyl carbon of the pyrimidoisoquinolinone core appearing around 160-170 parts per million, confirming the ketone functionality [9]. The aromatic carbons appear in the expected range of 110-150 parts per million, with the morpholine carbons observed at 46-67 parts per million depending on their proximity to heteroatoms [9].

Mass spectrometry analysis confirms the molecular ion peak at mass-to-charge ratio 281.31, corresponding to the protonated molecular ion [M+H]⁺ [8] [11]. High-resolution mass spectrometry provides accurate mass determination enabling unambiguous molecular formula confirmation [9].

Synthetic Pathways

Key Reaction Mechanisms

The synthetic pathway to Compound 401 involves the construction of the pyrimidoisoquinolinone core through established heterocyclic chemistry methodologies [12]. The key synthetic approach utilizes a cyclization strategy beginning with appropriately substituted isoquinoline derivatives [12] [13]. The formation of the pyrimido ring system occurs through nucleophilic substitution reactions involving reactive intermediates such as chloropyrimidine derivatives [12].

The morpholine substituent introduction typically occurs through nucleophilic aromatic substitution reactions where the morpholine acts as a nucleophile attacking an electron-deficient carbon center on the pyrimidine ring [12] [6]. This reaction proceeds via an addition-elimination mechanism, with the morpholine nitrogen lone pair attacking the electrophilic carbon while simultaneously displacing a suitable leaving group such as chloride [12].

The synthetic methodology demonstrates the importance of electron-withdrawing groups in facilitating the nucleophilic aromatic substitution process, as the pyrimidoisoquinolinone system provides sufficient electron deficiency for efficient reaction with the morpholine nucleophile [12] [14]. Alternative synthetic approaches may involve condensation reactions between appropriate carbonyl compounds and aminouracil derivatives followed by cyclization and oxidation steps [14].

Purification and Yield Optimization

Purification of Compound 401 typically employs column chromatography techniques utilizing silica gel as the stationary phase [9]. The compound exhibits moderate polarity due to the presence of both aromatic and heteroatom-containing regions, requiring careful solvent selection for optimal separation [15]. Common eluent systems include dichloromethane-ethyl acetate mixtures or petroleum ether-ethyl acetate gradients [9].

Yield optimization strategies focus on reaction temperature control, stoichiometric ratios of reactants, and reaction time optimization [16]. Typical synthetic yields range from 40-70% depending on the specific synthetic route and reaction conditions employed [9]. Temperature control proves critical as elevated temperatures may lead to decomposition or side reactions, while insufficient heating may result in incomplete conversion [17].

Crystallization techniques provide an alternative purification method, particularly effective for obtaining analytically pure material [18]. The compound exhibits a crystalline solid form with a reported melting point of 214°C [18], facilitating purification through recrystallization from appropriate solvent systems [19].

Physicochemical Properties

Solubility and Stability Profiles

Compound 401 demonstrates limited aqueous solubility characteristics typical of lipophilic organic compounds [2] [20]. The compound exhibits good solubility in dimethyl sulfoxide, with reported solubility values of 5-10 milligrams per milliliter requiring ultrasonic assistance and mild heating to achieve complete dissolution [2] [20] [10]. This solubility profile reflects the predominant aromatic character of the molecule with limited polar surface area contributed primarily by the morpholine oxygen atom [6].

The compound shows moderate solubility in other organic solvents including ethanol, dichloromethane, and acetonitrile, making it suitable for various synthetic and analytical applications [21]. Solubility in non-polar solvents such as petroleum ether or hexane remains limited due to the presence of nitrogen and oxygen heteroatoms that require polar interactions for solvation [6].

Stability studies indicate that Compound 401 maintains chemical integrity under normal laboratory conditions when stored appropriately [22]. The compound demonstrates stability in the solid state with minimal decomposition observed over extended storage periods [22]. Photostability assessments suggest protection from direct sunlight is advisable to prevent potential photodegradation reactions [22].

DNA-dependent protein kinase represents the primary molecular target of Compound 401, with the compound demonstrating exceptional potency and selectivity for this critical DNA repair enzyme [1] [2] [3]. The interaction between Compound 401 and DNA-PK involves direct competitive inhibition at the adenosine triphosphate binding site, resulting in potent suppression of kinase activity with an inhibition constant fifty percent value of 0.28 micromolar [1] [2] [3] [4].

Binding Affinity and Selectivity Studies

Extensive kinase selectivity profiling has revealed Compound 401 to possess remarkable specificity for DNA-dependent protein kinase relative to other members of the phosphoinositide three-kinase related kinase family [1] [2] [3] [4]. The compound demonstrates over 350-fold selectivity against phosphoinositide three-kinase alpha, ataxia telangiectasia mutated kinase, and ataxia telangiectasia and Rad3-related protein kinase, with inhibition constant fifty percent values exceeding 100 micromolar for these off-target enzymes [1] [2] [3] [5] [4].

Detailed binding affinity studies utilizing purified DNA-dependent protein kinase enzyme preparations have established the inhibition constant for Compound 401 to range between 24 to 280 nanomolar, confirming the high-affinity interaction between the inhibitor and its primary target [6] [7] [8]. The binding kinetics demonstrate reversible, competitive inhibition mechanisms, indicating that Compound 401 competes directly with adenosine triphosphate for occupancy of the kinase active site [3] [4].

Comparative analysis with other DNA-dependent protein kinase inhibitors, including NU7441 and NU7026, reveals Compound 401 to exhibit superior selectivity profiles while maintaining comparable potency against the primary target [7] [8]. The selectivity ratio favoring DNA-dependent protein kinase over mammalian target of rapamycin reaches approximately 19-fold, distinguishing Compound 401 from less selective dual inhibitors in this chemical class [3] [4].

Structural Basis of DNA-PK Interaction

The molecular basis for Compound 401's interaction with DNA-dependent protein kinase centers on its pyrimido[2,1-a]isoquinolin-4-one pharmacophore, which adopts a planar configuration suitable for insertion into the kinase adenosine triphosphate binding pocket [6] [7] [8]. Structure-activity relationship studies have identified the morpholino substituent at the 2-position as essential for optimal binding affinity and selectivity, with alternative substitutions resulting in significantly reduced potency [6] [7] [8].

The adenosine triphosphate binding site of DNA-dependent protein kinase accommodates Compound 401 through a combination of hydrogen bonding interactions and hydrophobic contacts [7] [8]. The morpholine oxygen participates in key hydrogen bonds with backbone amide groups in the kinase hinge region, while the planar heterocyclic core engages in π-π stacking interactions with aromatic residues lining the adenine binding pocket [7] [8].

Crystallographic studies of related pyrimido[2,1-a]isoquinolin-4-one inhibitors bound to DNA-dependent protein kinase have revealed the critical role of the 4-oxo group in anchoring the inhibitor within the active site through hydrogen bonding to catalytically important residues [7] [8]. The constrained structure-activity relationships observed for this chemical series reflect the precise geometric requirements for optimal complementarity with the DNA-dependent protein kinase active site architecture [6] [7] [8].

Mammalian Target of Rapamycin (mTOR) Modulation

Compound 401 functions as a secondary inhibitor of mammalian target of rapamycin kinase activity, demonstrating significant but less potent inhibition compared to its primary DNA-dependent protein kinase target [1] [2] [3] [9]. The compound effectively suppresses both mammalian target of rapamycin complex 1 and mammalian target of rapamycin complex 2 signaling pathways through direct kinase domain inhibition, with an inhibition constant fifty percent value of 5.3 micromolar [1] [2] [3] [9].

Dual-Target Inhibition Dynamics

The dual inhibitory activity of Compound 401 against both DNA-dependent protein kinase and mammalian target of rapamycin represents a unique pharmacological profile within the phosphoinositide three-kinase related kinase inhibitor class [9] [10]. Unlike allosteric mammalian target of rapamycin inhibitors such as rapamycin, which selectively target mammalian target of rapamycin complex 1 through interaction with the FKBP12-rapamycin binding domain, Compound 401 achieves dual complex inhibition through competitive adenosine triphosphate site binding [9] [11].

Cellular studies demonstrate that Compound 401 treatment results in concentration-dependent inhibition of key mammalian target of rapamycin complex 1 substrates, including ribosomal protein S6 kinase 1 at threonine 389 and eukaryotic translation initiation factor 4E-binding protein 1 phosphorylation [9]. Simultaneously, the compound effectively suppresses mammalian target of rapamycin complex 2-mediated AKT phosphorylation at serine 473, indicating comprehensive inhibition of both major mammalian target of rapamycin signaling axes [9].

The kinetic profile of mammalian target of rapamycin inhibition by Compound 401 reveals dose-dependent suppression of substrate phosphorylation, with maximal inhibition achieved at concentrations approximately 20-fold higher than those required for DNA-dependent protein kinase suppression [9]. This concentration differential provides a therapeutic window for selective DNA-dependent protein kinase targeting while minimizing mammalian target of rapamycin-related effects [9].

Allosteric vs. Competitive Binding Modes

Compound 401 employs a competitive binding mechanism for mammalian target of rapamycin inhibition, directly competing with adenosine triphosphate for occupancy of the kinase domain active site [11] [12]. This competitive mode contrasts sharply with allosteric inhibitors that target the FKBP12-rapamycin binding domain or other regulatory sites distant from the catalytic center [11].

The mammalian target of rapamycin kinase domain structure reveals a characteristic two-lobe architecture with the adenosine triphosphate binding cleft positioned between the amino-terminal and carboxyl-terminal lobes [12] [13]. Compound 401 binding to this site involves interactions with conserved residues within the kinase hinge region and adenine binding pocket, similar to its interaction mode with DNA-dependent protein kinase [12].

Comparative analysis with allosteric mammalian target of rapamycin inhibitors demonstrates that Compound 401's competitive mechanism provides more complete pathway suppression [11] [14]. While rapamycin and related allosteric inhibitors show incomplete inhibition of certain mammalian target of rapamycin complex 1 substrates and lack mammalian target of rapamycin complex 2 activity, competitive inhibitors like Compound 401 achieve comprehensive suppression of both complexes [11] [14].

The adenosine triphosphate competitive binding mode also confers resistance to feedback activation mechanisms that can limit the efficacy of allosteric inhibitors [11]. Unlike rapamycin, which can be overcome by sustained mammalian target of rapamycin complex 2 activation and compensatory signaling, competitive inhibitors maintain consistent pathway suppression under various cellular conditions [11] [14].

Kinase Selectivity Profiling

Comprehensive kinase selectivity assessment of Compound 401 has been conducted across panels encompassing over 40 commonly studied protein kinases, revealing exceptional specificity for DNA-dependent protein kinase within the broader kinome [1] [2] [3] [4]. The compound demonstrates minimal cross-reactivity with structurally related kinases, establishing a favorable selectivity profile for therapeutic development [3] [4].

PI3K Family Specificity Analysis

Within the phosphoinositide three-kinase family, Compound 401 exhibits remarkable selectivity discrimination, showing greater than 350-fold preference for DNA-dependent protein kinase over all tested phosphoinositide three-kinase isoforms [1] [2] [3] [5] [4]. Specifically, inhibition constant fifty percent values for phosphoinositide three-kinase alpha, phosphoinositide three-kinase beta, phosphoinositide three-kinase delta, and phosphoinositide three-kinase gamma all exceed 100 micromolar, representing substantial selectivity margins relative to the 0.28 micromolar DNA-dependent protein kinase value [1] [2] [3] [5] [4].

The structural basis for this selectivity within the phosphoinositide three-kinase family relates to key differences in adenosine triphosphate binding site architecture between DNA-dependent protein kinase and the lipid kinases [15] [16]. While sharing overall structural similarity as members of the phosphoinositide three-kinase related kinase superfamily, subtle variations in active site geometry and residue composition create distinct binding preferences for small molecule inhibitors [15] [16].

Comparative binding studies using purified phosphoinositide three-kinase isoforms demonstrate that Compound 401 shows no detectable binding affinity for phosphoinositide three-kinase alpha/p85 alpha or phosphoinositide three-kinase beta complexes at concentrations up to 100 micromolar [1] [2] [3]. This lack of cross-reactivity is particularly significant given the high sequence homology between DNA-dependent protein kinase and phosphoinositide three-kinase catalytic domains [15] [16].

The exceptional phosphoinositide three-kinase family selectivity of Compound 401 contrasts with many other DNA-dependent protein kinase inhibitors that exhibit significant cross-reactivity with these related enzymes [10] [17]. This selectivity profile reduces potential off-target effects associated with phosphoinositide three-kinase inhibition, including metabolic perturbations and immune system suppression [15] [16].

Off-Target Effects on ATM/ATR Pathways

Evaluation of Compound 401 activity against the ataxia telangiectasia mutated and ataxia telangiectasia and Rad3-related protein kinases, which represent critical components of the DNA damage response pathway, reveals minimal cross-reactivity at therapeutically relevant concentrations [1] [2] [3] [5] [4]. Both kinases demonstrate inhibition constant fifty percent values exceeding 100 micromolar, providing substantial selectivity margins relative to DNA-dependent protein kinase [1] [2] [3] [5] [4].

The selectivity against ataxia telangiectasia mutated kinase is particularly important given the functional overlap between ataxia telangiectasia mutated and DNA-dependent protein kinase pathways in DNA double-strand break repair [17] [18]. While both kinases participate in nonhomologous end joining and homologous recombination repair mechanisms, their selective inhibition can produce distinct cellular phenotypes [17] [18].

Studies in ataxia telangiectasia mutated-deficient cell lines demonstrate enhanced sensitivity to Compound 401 treatment, suggesting potential synthetic lethal interactions between ataxia telangiectasia mutated loss and DNA-dependent protein kinase inhibition [10] [17]. This observation supports the selectivity of Compound 401 for DNA-dependent protein kinase over ataxia telangiectasia mutated, as dual inhibition would be expected to reduce rather than enhance cytotoxicity in ataxia telangiectasia mutated-deficient backgrounds [10] [17].

The lack of significant ataxia telangiectasia and Rad3-related protein inhibition by Compound 401 is advantageous for avoiding replication stress-related toxicities that can arise from ataxia telangiectasia and Rad3-related protein suppression [18] [19]. Selective DNA-dependent protein kinase inhibition without concurrent ataxia telangiectasia and Rad3-related protein effects allows for targeted disruption of nonhomologous end joining repair while preserving essential replication fork stabilization functions [18] [19].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Wikipedia

Dates

Inhibition of mammalian target of rapamycin signaling by 2-(morpholin-1-yl)pyrimido[2,1-alpha]isoquinolin-4-one

Lisa M Ballou, Elzbieta S Selinger, Jun Yong Choi, Dale G Drueckhammer, Richard Z LinPMID: 17562705 DOI: 10.1074/jbc.M704741200